Yloxy)phosphoryl)amino]propanoate
Description
(Yloxy)phosphoryl)amino]propanoate is a synthetic organic compound characterized by a propanoate ester backbone linked to a phosphoryl-yloxy group via an amino moiety.
Properties
Molecular Formula |
C30H39N6O9P |
|---|---|
Molecular Weight |
658.6 g/mol |
IUPAC Name |
2,2-dimethylpropyl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C30H39N6O9P/c1-17(26(38)42-15-29(2,3)4)35-46(40,45-20-13-9-11-18-10-7-8-12-19(18)20)43-14-21-23(37)30(5,39)27(44-21)36-16-32-22-24(36)33-28(31)34-25(22)41-6/h7-13,16-17,21,23,27,37,39H,14-15H2,1-6H3,(H,35,40)(H2,31,33,34)/t17?,21?,23?,27?,30-,46?/m1/s1 |
InChI Key |
YFXGICNMLCGLHJ-BMMAXJLWSA-N |
Isomeric SMILES |
CC(C(=O)OCC(C)(C)C)NP(=O)(OCC1C([C@@](C(O1)N2C=NC3=C2N=C(N=C3OC)N)(C)O)O)OC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC(C(=O)OCC(C)(C)C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)(C)O)O)OC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Yloxy)phosphoryl)amino]propanoate typically involves the reaction of a phosphorylating agent with an appropriate amino acid derivative. One common method involves the use of phosphoryl chloride (POCl3) as the phosphorylating agent, which reacts with an amino acid ester under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Yloxy)phosphoryl)amino]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions, and nucleophiles like amines and alcohols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions yield phosphoryl oxides, while reduction reactions produce phosphine oxides. Substitution reactions result in various derivatives with modified functional groups.
Scientific Research Applications
Yloxy)phosphoryl)amino]propanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Yloxy)phosphoryl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial for regulating various cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Structural Features and Functional Groups
The following table highlights key structural differences and similarities:
Key Observations :
- The phosphoryl-yloxy group in (this compound distinguishes it from analogs with aromatic heterocycles (e.g., benzimidazole or pyridine). This group likely enhances solubility in polar solvents compared to the lipophilic benzimidazole derivatives .
- The pyridine-carbonyl analogs in fungicides exhibit systemic activity due to balanced lipophilicity, enabling cellular uptake . The phosphoryl variant may instead target extracellular enzymes or require formulation adjustments for bioavailability.
Physicochemical Properties
Notes:
- The phosphoryl group increases water solubility but may reduce membrane permeability, necessitating prodrug strategies for pharmaceutical use.
- Lipid oxidation-derived propanoates (e.g., ethyl propanoate ) are volatile esters with flavor applications, contrasting with the non-volatile, bioactive propanoate derivatives discussed here.
Research Findings and Mechanistic Insights
- Enzymatic Interactions: Pyridine-carbonyl propanoates bind to the Qi site of fungal cytochrome bc1, blocking electron transport . The phosphoryl group in (this compound could compete with ATP or GTP in kinase binding pockets.
- Synthetic Challenges: Benzimidazole-containing propanoates require multi-step synthesis involving formylation and coupling , whereas phosphoryl derivatives may involve phosphorylation of amino-propanols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
